molecular formula C9H11NS B2627871 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 50461-50-2

4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2627871
CAS No.: 50461-50-2
M. Wt: 165.25
InChI Key: OSTAYIPXDDGKDP-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring fused to a tetrahydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and industry.

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as 4-(2-thienyl)-1,2,3,6-tetrahydropyridine, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria by interfering with their ability to form cell walls .

Biochemical Pathways

For example, they can interfere with the synthesis of nucleic acids and proteins, mitochondrial respiration, and de novo purine synthesis .

Pharmacokinetics

A related compound, tienilic acid, was found to be rapidly distributed in most of the essential organs and tissues, with the exception of the brain, after oral administration . Its elimination was fast and practically complete in 48 hours, primarily through biliary and urinary excretion .

Result of Action

Thiazole derivatives have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The efficacy of similar compounds can be influenced by various factors, including the ph of the environment, the presence of other substances, and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between thiophene-2-carboxaldehyde and a suitable amine under acidic or basic conditions. The reaction can be catalyzed by various agents such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding tetrahydro derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-thiophen-2-yl-1,2,3,6-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTAYIPXDDGKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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